molecular formula C20H21N5O4S B15026231 N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Cat. No.: B15026231
M. Wt: 427.5 g/mol
InChI Key: CEJVECMLWFKTJC-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a triazole ring fused with a phthalazine moiety, which is further substituted with a benzenesulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Phthalazine Formation: The triazole ring is then fused with a phthalazine moiety through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Sulfonamide Substitution: The benzenesulfonamide group is introduced via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine group on the aromatic ring.

    Hydroxypropyl and Methoxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole and sulfonamide groups are known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfonamide group can interact with amino acid residues in the active site of enzymes. These interactions disrupt the normal function of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal with a broader spectrum of activity.

    Trazodone: A triazole-based antidepressant.

Uniqueness

N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide is unique due to its combination of a triazole ring with a phthalazine moiety and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H21N5O4S/c1-13-15-6-3-4-7-16(15)19-22-23-20(25(19)24-13)17-12-14(8-9-18(17)29-2)30(27,28)21-10-5-11-26/h3-4,6-9,12,21,26H,5,10-11H2,1-2H3

InChI Key

CEJVECMLWFKTJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NCCCO)OC)C4=CC=CC=C14

Origin of Product

United States

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